molecular formula C6H11FO5 B3256498 alpha-D-Mannopyranosyl fluoride CAS No. 2713-54-4

alpha-D-Mannopyranosyl fluoride

Cat. No. B3256498
CAS RN: 2713-54-4
M. Wt: 182.15 g/mol
InChI Key: ATMYEINZLWEOQU-PQMKYFCFSA-N
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Description

Alpha-D-Mannopyranosyl fluoride is a chemical compound with the molecular formula C6H11FO5 . It is used for research and development purposes . It is not intended for medicinal or household use .


Synthesis Analysis

Alpha-D-Mannopyranosyl fluoride has been synthesized and analyzed using various methods. For instance, collision-induced dissociation (CID), energy-resolved mass spectrometry (ERMS), and 1H nuclear magnetic resonance spectroscopy have been used to prepare and analyze compounds associated with naturally occurring and biologically relevant glycans consisting of alpha-mannosides .


Molecular Structure Analysis

The molecular structure of Alpha-D-Mannopyranosyl fluoride has been studied using NMR spectroscopy and molecular dynamics simulation . These studies have provided insights into the conformation and dynamics of mannose-containing disaccharides .


Chemical Reactions Analysis

Alpha-D-Mannopyranosyl fluoride has been involved in various chemical reactions. For example, it has been used in the synthesis of mannose-containing oligosaccharides . The stability of mannosyl linkages has been studied, revealing that the 6-linked > 4-linked ≧ 2-linked > 3-linked mannosyl residues .

Mechanism of Action

While the specific mechanism of action of Alpha-D-Mannopyranosyl fluoride is not explicitly mentioned in the search results, mannose-containing compounds are known to play a role in biological processes. For instance, D-Mannose is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria .

Safety and Hazards

Safety measures for handling Alpha-D-Mannopyranosyl fluoride include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Future Directions

While specific future directions for Alpha-D-Mannopyranosyl fluoride were not found in the search results, research involving mannose-containing compounds is ongoing. For instance, branched alpha-D-mannopyranosides are being explored as a new class of potent FimH antagonists, which could be a promising therapeutic alternative to treat infections caused by uropathogenic Escherichia coli .

properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMYEINZLWEOQU-PQMKYFCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)F)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-Mannopyranosyl fluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-Mannopyranosyl fluoride
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alpha-D-Mannopyranosyl fluoride
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alpha-D-Mannopyranosyl fluoride
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alpha-D-Mannopyranosyl fluoride
Reactant of Route 5
alpha-D-Mannopyranosyl fluoride
Reactant of Route 6
alpha-D-Mannopyranosyl fluoride

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